Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine
Overview
Description
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, also known as FPEA, is a member of the family of N-arylalkylamines1. This compound is categorized as a psychoactive substance and is currently not approved for human use1.
Synthesis Analysis
The synthesis of Ethyl[Scientific Research Applications
Kinetic Investigations
The compound Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, a variant of alkyl aryl thionocarbonates, has been the subject of kinetic investigations. Studies have examined its reaction with substituted pyridines, focusing on the formation of zwitterionic tetrahedral intermediates and rate-determining steps in the reaction pathways. Such research is crucial for understanding the compound's behavior in various chemical processes (Castro et al., 1997).
Fluorinated Ligands for Polymerization
Research has been conducted on the design of fluorinated ligands, including derivatives similar to Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, for their use in ethylene polymerization. The introduction of such ligands has shown significant effects on catalytic activity and the properties of the resultant polyethylene, highlighting the compound's potential in the field of polymer science (Zhang et al., 2021).
Antiallergic Applications
A series of compounds including N-(pyridin-4-yl)-(indol-3-yl)alkylamides, structurally related to Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine, have been synthesized for potential antiallergic applications. These compounds, including specific variants like N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, have been tested for their potency in inhibiting histamine release, indicating the therapeutic potential of such structures in allergy treatment (Menciu et al., 1999).
Supramolecular Chemistry
In supramolecular chemistry, Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine-related structures have been investigated for their ability to form supramolecular aggregates through various interactions like C-H...O and C-H...F. Such studies provide insights into the molecular assembly and potential applications in material science (Suresh et al., 2007).
Enhancement of Catalytic Behavior
Research into enhancing the activity and thermal stability of iron precatalysts using ligands structurally akin to Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine has shown promising results. Such ligands, when activated, have demonstrated high activity in ethylene polymerization, suggesting the compound's relevance in improving catalytic processes (Sun et al., 2012).
properties
IUPAC Name |
N-[(4-fluorophenyl)-pyridin-4-ylmethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-2-17-14(12-7-9-16-10-8-12)11-3-5-13(15)6-4-11/h3-10,14,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAGYOCDWUWNOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)F)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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